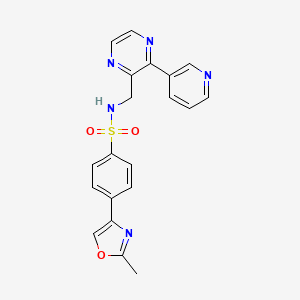
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a benzenesulfonamide core, an oxazole ring, and a pyridinyl moiety, which contribute to its biological activity. This article discusses the biological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| Functional Groups | Sulfonamide, Oxazole, Pyridine |
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The specific compound under discussion may exhibit similar antimicrobial activity. Research indicates that sulfonamide derivatives can effectively target various bacteria by interfering with essential metabolic pathways.
Enzyme Inhibition
Recent studies have shown that related compounds can act as inhibitors of human monoamine oxidase (MAO) A and B, enzymes involved in neurotransmitter metabolism. This inhibition could suggest potential applications in treating mood disorders or neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Monoamine Oxidase Inhibition : Compounds structurally similar to this sulfonamide have been shown to inhibit MAO enzymes, potentially increasing levels of neurotransmitters like serotonin and dopamine in the brain .
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
- Neuropharmacological Effects : A study highlighted that certain derivatives could enhance cognitive functions in animal models by inhibiting MAO activity, suggesting a dual role in both antimicrobial and neuroprotective effects .
Comparative Analysis with Related Compounds
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Simple sulfonamide | Antibacterial |
| 2-Methylbenzene sulfonamide | Methyl group on benzene | Antimicrobial |
| 5-(2-Oxopyrrolidin-1-yl)pyridine | Pyridine with oxopyrrolidine | Potential CNS activity |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Contains oxazole and sulfonamide core | Antimicrobial and MAO inhibition |
特性
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-14-25-19(13-28-14)15-4-6-17(7-5-15)29(26,27)24-12-18-20(23-10-9-22-18)16-3-2-8-21-11-16/h2-11,13,24H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWAUMNNXSVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














